



# In-Depth Technical Guide: MYC Degrader 1 (A80.2HCI)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |
|----------------------|----------------|-----------|--|--|
| Compound Name:       | MYC degrader 1 |           |  |  |
| Cat. No.:            | B12367790      | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

MYC, a potent proto-oncogene, is frequently dysregulated in a vast array of human cancers, contributing to uncontrolled cell proliferation and therapeutic resistance. Direct inhibition of MYC has remained a formidable challenge in drug development. **MYC Degrader 1**, also known as A80.2HCl, has emerged as a promising therapeutic agent. It functions as a molecular glue, inducing the degradation of MYC protein. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical efficacy of A80.2HCl, with a focus on its ability to overcome resistance to CDK4/6 inhibitors.

# **Chemical Structure and Properties**

**MYC Degrader 1** (A80.2HCl) is an orally bioavailable small molecule. Its chemical structure is characterized by a complex heterocyclic scaffold. The ".2HCl" designation indicates that the compound is formulated as a dihydrochloride salt.

IUPAC Name: 3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)-2-pyridinyl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula: C32H31ClF3N5O3



| Property         | Value        |
|------------------|--------------|
| Molecular Weight | 626.1 g/mol  |
| CAS Number       | 2946670-96-6 |

# Mechanism of Action: A Molecular Glue for MYC Degradation

A80.2HCl acts as a molecular glue to induce the proteasomal degradation of the MYC oncoprotein.[1] This mechanism is pivotal in its anti-tumor activity and its ability to resensitize cancer cells to other therapies.

The degrader facilitates an interaction between MYC and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This induced proximity leads to the ubiquitination of MYC, marking it for degradation by the proteasome. This targeted degradation of MYC restores the function of the tumor suppressor protein pRB1.[3][4]

High levels of MYC have been shown to drive resistance to CDK4/6 inhibitors by promoting the degradation of pRB1.[1] MYC achieves this by transcriptionally upregulating the E3 ubiquitin ligase KLHL42, which in turn targets pRB1 for proteasomal degradation.[1] By degrading MYC, A80.2HCl disrupts this resistance mechanism, leading to the restoration of pRB1 levels and renewed sensitivity to CDK4/6 inhibitors.[1]





Click to download full resolution via product page

Caption: Signaling pathway of MYC-driven resistance and A80.2HCl intervention.



# Quantitative Data In Vitro Efficacy

A80.2HCl demonstrates potent MYC degradation and synergistic activity with CDK4/6 inhibitors in various cancer cell lines.

| Cell Line | A80.2HCI<br>Treatment | Effect on<br>Palbociclib IC₅o               | Reference |
|-----------|-----------------------|---------------------------------------------|-----------|
| T24       | 10 nM for 24h         | Reduction from 8.37 $\mu M$ to 3.11 $\mu M$ | [3][4]    |
| UMUC14    | 10 nM for 24h         | Reduction from 97.39<br>μM to 10.23 μM      | [3][4]    |

A80.2HCl induces MYC degradation at nanomolar concentrations across a panel of cancer cell lines, including T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14, following a 24-hour treatment.[3][4]

**Binding Affinities** 

| Binding Partners  | Affinity (Kd) | Method                                               | Reference |
|-------------------|---------------|------------------------------------------------------|-----------|
| A80.2HCl and MYC  | 145 nM        | Isothermal Titration<br>Calorimetry (ITC)            | [2]       |
| A80.2HCl and CRBN | Confirmed     | Homogeneous Time-<br>Resolved<br>Fluorescence (HTRF) | [2]       |

### In Vivo Efficacy

In xenograft models using T24 and UMUC14 cancer cells, A80.2HCl administered orally at 6 mg/kg once daily for seven days resulted in significant tumor growth inhibition.[4] When combined with the CDK4/6 inhibitor Palbociclib, A80.2HCl (6 mg/kg, intragastrically, once daily for 30 days) enhanced the tumor growth inhibitory effect in T24 xenograft mouse models.[4]

# **Experimental Protocols**



Detailed methodologies for key experiments are crucial for the replication and extension of these findings.



Click to download full resolution via product page

Caption: General experimental workflow for evaluating A80.2HCl.

#### **Cell Culture and Treatment**

- Cell Lines: T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14 cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
- Treatment: For degradation studies, cells are treated with A80.2HCl at concentrations ranging from 0 to 1000 nM for 24 hours. For synergy studies, cells are co-treated with A80.2HCl (e.g., 10 nM) and a CDK4/6 inhibitor (e.g., Palbociclib) for the desired duration.

#### **Western Blot Analysis**

 Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Protein concentration is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against MYC, pRB1, KLHL42, and a loading control (e.g., GAPDH) overnight at 4°C.
- Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

### **Co-Immunoprecipitation (Co-IP)**

- Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
- Immunoprecipitation: Cell lysates are pre-cleared and then incubated with an antibody against the protein of interest (e.g., CRBN) overnight at 4°C.
- Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.
- Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.
- Western Blot Analysis: Eluted proteins are analyzed by Western blotting to detect interacting partners (e.g., MYC).

### **Cell Viability Assay**

- Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
- Drug Treatment: Cells are treated with serial dilutions of the single agents or their combinations.
- Incubation: Plates are incubated for 48-72 hours.



- Viability Measurement: Cell viability is assessed using assays such as MTS or MTT, and absorbance is measured with a microplate reader.
- IC<sub>50</sub> Calculation: The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated from the doseresponse curves.

#### In Vivo Xenograft Studies

- Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
- Tumor Implantation: Human cancer cells (e.g., T24) are subcutaneously injected into the flanks of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.
- Drug Administration: A80.2HCl is administered orally (p.o.) or via intragastric gavage (i.g.) at the specified dose and schedule.
- Monitoring: Tumor volume and mouse body weight are monitored regularly.
- Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC).

#### Conclusion

**MYC Degrader 1** (A80.2HCl) represents a significant advancement in the quest to therapeutically target MYC. Its mechanism as a molecular glue degrader provides a novel strategy to eliminate this challenging oncoprotein. The preclinical data strongly support its potential to overcome resistance to established therapies like CDK4/6 inhibitors, offering a promising new avenue for the treatment of MYC-driven cancers. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: MYC Degrader 1
   (A80.2HCl)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12367790#myc-degrader-1-a80-2hcl-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com